N-(1,3-benzothiazol-2-yl)morpholine-4-carboxamide
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Overview
Description
BLZ945 , is a compound with a fascinating structure. It features a benzothiazole ring fused with a morpholine moiety, and its chemical formula is C₁₁H₁₂N₂OS . This compound has garnered attention due to its potential biological activities.
Preparation Methods
BLZ945 can be synthesized through hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions. The synthetic route involves attaching the benzothiazole ring to the morpholine-4-carboxamide scaffold. High yields (80–95%) are achievable under relatively mild reaction conditions using dimethylformamide as the solvent .
Chemical Reactions Analysis
BLZ945 may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present. Major products formed from these reactions could include derivatives with modified substituents on the benzothiazole or morpholine rings.
Scientific Research Applications
Medicinal Chemistry: BLZ945 may exhibit antifungal, antimicrobial, and anticancer properties. Its unique structure makes it an interesting scaffold for drug development.
Biology: Investigating BLZ945’s effects on cellular pathways and biological targets could reveal novel therapeutic avenues.
Industry: BLZ945 might find applications in pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
The precise mechanism by which BLZ945 exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
BLZ945 stands out due to its benzothiazole-morpholine hybrid structure. While I don’t have a comprehensive list of similar compounds, it’s worth noting that BLZ945’s uniqueness lies in this combination of functional groups.
Properties
Molecular Formula |
C12H13N3O2S |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2S/c16-12(15-5-7-17-8-6-15)14-11-13-9-3-1-2-4-10(9)18-11/h1-4H,5-8H2,(H,13,14,16) |
InChI Key |
DXSBLFMKEXSCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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